molecular formula C11H18N5O12P3 B12894130 n6-Methyl-2'-deoxyadenosine-5'-triphosphate

n6-Methyl-2'-deoxyadenosine-5'-triphosphate

Cat. No.: B12894130
M. Wt: 505.21 g/mol
InChI Key: MALRVWPOKBDVSZ-XLPZGREQSA-N
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Description

N6-Methyl-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of deoxyadenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression, DNA repair, and replication, making it a valuable compound in epigenetics and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-2’-deoxyadenosine-5’-triphosphate typically involves the methylation of deoxyadenosine triphosphate. This process can be catalyzed by methyltransferases such as METTL4 or N6AMT1, which transfer a methyl group from S-adenosylmethionine to the adenine base . The reaction conditions often include the presence of S-adenosylmethionine as a methyl donor, and the reaction is carried out under controlled temperature and pH to ensure specificity and efficiency.

Industrial Production Methods

Industrial production of N6-Methyl-2’-deoxyadenosine-5’-triphosphate involves optimizing the synthetic routes for large-scale production. This includes the use of high-purity reagents, automated synthesis equipment, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-2’-deoxyadenosine-5’-triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of N6-hydroxymethyl-2’-deoxyadenosine-5’-triphosphate, while reduction may yield N6-methyl-2’-deoxyadenosine-5’-monophosphate .

Biological Activity

n6-Methyl-2'-deoxyadenosine-5'-triphosphate (6mdATP) is a modified nucleotide that plays significant roles in various biological processes, particularly in the context of DNA methylation and epigenetic regulation. This article explores the biological activity of 6mdATP, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

6mdATP is a derivative of deoxyadenosine triphosphate (dATP) where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification influences its biochemical properties and interactions within biological systems.

  • Incorporation into DNA :
    • Recent studies have demonstrated that 6mdATP can be incorporated into mammalian genomic DNA. This incorporation is facilitated by specific DNA polymerases, which can utilize 6mdATP as a substrate during DNA synthesis. The incorporation is dose-dependent, with significant increases in genomic n6-methyladenine observed at concentrations ranging from 50 to 800 μM .
  • Regulation of Gene Expression :
    • 6mdATP has been shown to upregulate key transcription factors associated with erythropoiesis, such as c-Kit, Myb, and Gata2, while downregulating factors related to erythroid maturation like Gata1 and Klf1 . This regulatory effect is critical in promoting the proliferation and survival of erythroid progenitor cells.
  • Signal Transduction Pathways :
    • Treatment with 6mdATP activates several downstream signaling pathways, notably the MAPK/ERK and PI3K/AKT pathways in erythroid progenitor cells. This activation leads to enhanced cell survival and proliferation .

Biological Effects

The biological effects of 6mdATP are extensive:

  • Erythropoiesis : It promotes hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells and reduces apoptosis, indicating its potential utility in therapies for blood disorders .
  • Genomic Stability : The presence of n6-methyladenine modifications can influence the stability of RNA:DNA hybrids, which are crucial for maintaining genomic integrity during cell division .
  • Mutagenicity : Comparatively, modified nucleotides like 6mdATP can exhibit varying levels of mutagenicity depending on their incorporation into the genome. Studies suggest that while some modifications can enhance mutagenic potential, others may stabilize genetic material against damage .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 6mdATP:

StudyFindings
Incorporation into Mammalian GenomeDemonstrated dose-dependent incorporation into DNA using stable isotope-labeled forms.
Erythroid Progenitor Cell ActivationHighlighted its role in promoting BFU-E hyperproliferation and apoptosis resistance.
Enzymatic RegulationIdentified enzymes involved in metabolizing 6mA which influence various biological processes.

Implications for Health and Disease

The biological activity of 6mdATP has significant implications for understanding various health conditions:

  • Anemia and Blood Disorders : Given its role in enhancing erythropoiesis, 6mdATP could be explored as a therapeutic agent for treating anemia or other blood-related disorders.
  • Cancer Research : The ability of modified nucleotides to influence gene expression and stability could provide insights into cancer biology, particularly regarding how mutations arise and propagate within tumor cells.
  • Epigenetic Modifications : Understanding how 6mdATP modifies gene expression may lead to novel strategies in epigenetic therapy for various diseases.

Properties

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O12P3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-8,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

MALRVWPOKBDVSZ-XLPZGREQSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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